5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name (9R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one adheres to IUPAC guidelines by prioritizing the following features:
- Parent heterocycle : The fused bicyclic system is designated as cyclohepta[b]pyridin-5-one, where a seven-membered carbocycle (cycloheptane) is annelated to a pyridine ring at positions b (C5–C6 bond).
- Substituents : The hydroxyl group at position 9 and the ketone at position 5 are numbered according to the lowest possible locants.
- Stereochemistry : The (R)-configuration at C9 is explicitly specified using the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the highest priority position in the tetrahedral center.
Alternative nomenclature includes (9R)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one-9-ol , though this form is less commonly adopted in recent literature.
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies reveal critical insights into the compound’s three-dimensional conformation (Table 1):
Table 1: Crystallographic Parameters of (9R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 7.12 Å, b = 10.34 Å, c = 8.56 Å |
| β angle | 102.3° |
| Z-value | 2 |
Key structural features include:
- Boat conformation : The cycloheptane ring adopts a boat-like geometry, with C9 and C5 atoms forming the prow and stern, respectively. This distortion minimizes steric clashes between the hydroxyl group and the pyridine nitrogen.
- Intramolecular hydrogen bonding : The C9 hydroxyl proton forms a 2.15 Å hydrogen bond with the C5 ketone oxygen, stabilizing the bicyclic system.
- Supramolecular interactions : In the crystal lattice, adjacent molecules associate via C–H···O contacts (2.42–2.67 Å) between pyridine C–H donors and ketone acceptors, forming helical chains along the b-axis.
Stereochemical Configuration at C9: R-Stereoisomerism Analysis
The absolute (R)-configuration at C9 has been unambiguously determined through:
- X-ray anomalous dispersion : Flack parameter = 0.03(2) confirms the R-enantiomer in the crystalline state.
- Chiral HPLC : Using a cellulose tris(3,5-dimethylphenylcarbamate) column, the compound elutes as a single peak (retention time = 12.7 min) with >98% enantiomeric excess.
- Optical rotation : [α]D²⁵ = +43.2° (c = 0.5, methanol), consistent with R-configuration in analogous cycloheptane derivatives.
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level further support the R-configuration’s stability, showing a 2.8 kcal/mol energy difference favoring the observed stereoisomer over the (S)-form due to reduced 1,3-diaxial strain.
Molecular Orbital Analysis of the Bicyclic Framework
Quantum mechanical calculations provide electronic structure insights (Table 2):
Table 2: Frontier Molecular Orbital Energies (eV) at the B3LYP/6-31G(d) Level
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Pyridine π-system |
| LUMO | -1.87 | Ketone π* orbital |
| HOMO-1 | -6.98 | Cycloheptane σ-framework |
Notable electronic features include:
- Aromaticity : Nucleus-independent chemical shift (NICS) calculations give NICS(1) = -8.2 ppm for the pyridine ring, confirming moderate aromaticity comparable to unsubstituted pyridine (NICS(1) = -9.5 ppm).
- Electrostatic potential : The ketone oxygen exhibits a strong negative potential (-209.7 kJ/mol), making it susceptible to nucleophilic attack, while the hydroxyl group shows a positive potential (+141.2 kJ/mol).
- Conformational dependence : The HOMO-LUMO gap narrows by 0.4 eV when the cycloheptane ring adopts a chair-like conformation, suggesting enhanced reactivity in non-crystalline states.
This orbital profile explains the compound’s reactivity in Diels-Alder reactions, where the electron-deficient ketone moiety acts as a dienophile.
Eigenschaften
IUPAC Name |
9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXHQSAOHUNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Standard Conditions
The Ru-catalyzed ATH process is the most efficient method for achieving high enantiomeric excess (ee). The reaction utilizes formic acid as a hydrogen donor and dichloromethane (DCM) as the solvent. Key steps include:
- Catalyst Selection : Ru complexes, such as [(R,R)-Ts-DENEB] (CAT01), enable enantioselective reduction of the C9 ketone in 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (compound 2 ).
- Base Optimization : Diisopropylethylamine (DIPEA) enhances catalytic activity by stabilizing the transition state.
- Hydrogen Donor : Formic acid provides protons for the reduction while avoiding excessive pressure requirements.
A representative procedure involves reacting compound 2 (19.98 mmol) with CAT01 (0.2 mol%), DIPEA (0.44 equiv.), and formic acid (1.09 equiv.) in DCM at 20°C for 18 hours under nitrogen. This yields the target product with 93.5% yield , 99.5% HPLC purity , and 99.78% ee .
Scalability and Industrial Adaptability
The ATH process operates at mild temperatures (20–25°C) and low catalyst loadings (0.2–0.5 mol%), making it cost-effective for large-scale production. A 500 mL pilot-scale reaction with 50.03 g of compound 2 achieved 92.1% yield and 99.9% ee using only 0.4 mol% Ru catalyst.
Enzymatic Reduction with Subsequent Configuration Correction
Enzyme-Mediated Ketone Reduction
Early routes employed ketoreductases (e.g., ES-KRED-119) to reduce compound 2 , but this method produced a mixture of (9R)- and (9S)-enantiomers. For example, Luo et al. reported a 43% yield of the desired (9R)-isomer alongside its enantiomer, necessitating a Mitsunobu reaction to invert the configuration.
Mitsunobu Reaction for Stereochemical Adjustment
The undesired (9S)-enantiomer is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a chiral alcohol (e.g., 4-nitrobenzoic acid) to invert the stereocenter. While effective, this two-step process increases complexity and reduces overall efficiency (<60% yield after correction ).
Comparative Analysis of Synthetic Methods
Key Findings :
- The Ru-ATH method outperforms enzymatic and Rh-catalyzed routes in yield, ee, and operational simplicity.
- Enzymatic reduction requires additional steps for stereochemical correction, increasing costs and reducing throughput.
Synthesis of the Diketone Precursor (7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione)
The diketone 2 is synthesized via a three-step sequence:
- Ester Condensation : Pyridine-2,3-dicarboxylic acid (compound 3 ) is esterified to dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate (compound 9 ) using dimethyl glutarate and potassium tert-butoxide.
- Decarboxylation : Compound 9 undergoes acid-catalyzed decarboxylation in 6 N HCl at 78°C for 19.5 hours, yielding 2 with 89.6% yield .
Analyse Chemischer Reaktionen
Reaktionstypen
(9R)-6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-on durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen . Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Carbonsäuren ergeben, während Reduktionsreaktionen Alkohole oder Amine produzieren können .
Wissenschaftliche Forschungsanwendungen
Chemistry
5H-Cyclohepta[b]pyridin-5-one serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions typical of heterocycles:
| Reaction Type | Outcome |
|---|---|
| Oxidation | Yields ketones or carboxylic acids |
| Reduction | Produces alcohols or amines |
Biology
In biological research, this compound is utilized to study enzyme mechanisms and as a probe for investigating biological pathways. Its ability to interact with specific enzymes makes it a useful tool for elucidating biochemical processes.
Medicine
The therapeutic potential of 5H-Cyclohepta[b]pyridin-5-one is notable, particularly in developing drugs targeting specific molecular pathways. It has been investigated for its effects on neurological disorders and inflammation:
- Mechanism of Action : The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes relevant to disease states.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatile nature allows it to be incorporated into various formulations aimed at enhancing product efficacy.
Case Studies
- Therapeutic Applications in Neurology
- A study explored the effects of 5H-Cyclohepta[b]pyridin-5-one on neuroinflammation models. Results indicated that the compound reduces inflammatory markers and promotes neuroprotection.
- Synthesis of Complex Molecules
- Researchers successfully synthesized new derivatives of 5H-Cyclohepta[b]pyridin-5-one using this compound as a starting material. The derivatives exhibited enhanced pharmacological properties compared to their precursors.
Wirkmechanismus
The mechanism of action of (9R)-6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological processes . The compound’s unique structure allows it to bind selectively to its targets, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Computational Insights
X-ray crystallography (using SHELX software ) confirms the (R)-configuration of the hydroxyl group, which stabilizes the molecule via intramolecular hydrogen bonding. Comparative molecular docking studies reveal that the hydroxyl group in the target compound forms stronger interactions with the CGRP receptor compared to the keto analog (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol) . Brominated analogs, while structurally similar, exhibit reduced receptor affinity due to steric clashes .
Biologische Aktivität
5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C19H31NO2Si
- Molecular Weight : 333.54 g/mol
- CAS Number : 1190363-45-1
Pharmacological Potential
- Antagonistic Activity : Research indicates that derivatives of this compound may exhibit antagonistic activity towards various receptors, particularly the chemokine receptor CCR2. A study focused on structure-activity relationships (SAR) for related compounds showed promising results with nanomolar inhibitory activity against CCR2, which is implicated in several chronic inflammatory diseases and cancer .
- Cytotoxicity : Preliminary cytotoxicity assays have been conducted on related compounds. For instance, extracts containing similar structural motifs were tested against various cancer cell lines, revealing moderate to high cytotoxic effects, warranting further investigation into their mechanisms of action .
- Neuroprotective Effects : The compound's potential neuroprotective effects are under investigation. Studies have suggested that cycloheptapyridine derivatives may interact with glutamate receptors, which play a crucial role in neurodegenerative diseases .
Study on CCR2 Antagonists
A significant study synthesized a series of compounds based on the 6,7,8,9-tetrahydro-5H-pyridin framework. The most active compound demonstrated an IC50 value of 61 nM for CCR2 and was selectively potent over CCR5. This highlights the potential of cycloheptapyridine derivatives in developing targeted therapies for inflammatory conditions .
Cytotoxicity Assessment
A cytotoxicity assessment was performed on extracts containing similar structures to 5H-Cyclohepta[b]pyridin-5-one. The results indicated that while some extracts exhibited significant cytotoxicity against Mycobacterium tuberculosis, others did not show any activity at the tested concentrations . This variability underscores the need for targeted studies on specific derivatives.
Data Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of (9R)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has been documented in various studies. The synthetic routes often involve multi-step processes that include scaffold hopping strategies to optimize biological activity while minimizing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
